1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
1-methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-16(21)18-11-12-19-17(22)15-10-9-14(20(15)2)13-7-5-4-6-8-13/h3-10H,1,11-12H2,2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENNGWYQJLAOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)NCCNC(=O)C=C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other notable pharmacological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1385344-54-6 |
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 297.35 g/mol |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrrole-based compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain pyrrole derivatives can inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Pyrrole derivatives have been noted for their ability to reduce inflammation markers and alleviate pain in preclinical models. Specifically, compounds containing the sulfonamide moiety have demonstrated anti-inflammatory and analgesic activities, which may be relevant to the biological profile of this compound .
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Pro-inflammatory Cytokines : The compound may modulate the expression of cytokines involved in inflammatory processes.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
- Anticancer Study : A study involving a series of pyrrole derivatives demonstrated that modifications to the pyrrole ring can enhance anticancer activity against specific cancer types. The study reported significant inhibition of cell proliferation in breast cancer cell lines when treated with similar compounds .
- Anti-inflammatory Research : In a preclinical model of arthritis, pyrrole derivatives exhibited a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
Pyrrole-2-Carboxamide Derivatives
N-(4-Benzoylphenyl) Pyrrole-2-Carboxamide Derivatives
- Structure: These compounds share the pyrrole-2-carboxamide core but feature an N-(4-benzoylphenyl) substituent instead of the target compound’s 1-methyl-5-phenyl and prop-2-enoylaminoethyl groups.
- Activity : In Triton WR-1339-induced hyperlipidemic rats, derivatives such as compounds 3 and 5 demonstrated significant lipid-lowering effects, including reduced cholesterol and triglycerides and elevated HDL levels. This highlights the importance of the pyrrole-2-carboxamide nucleus in modulating lipid metabolism .
- Key Difference: The absence of a prop-2-enoylaminoethyl group in these derivatives suggests that the target compound’s side chain may influence bioavailability or target specificity.
Prop-2-Enoylamino-Containing Compounds
Methyl 2-[3-(4-Hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)
- Structure: MHPAP contains a prop-2-enoylamino group linked to a phenolic ester, contrasting with the target compound’s amide-bound prop-2-enoylaminoethyl chain.
- Activity: MHPAP exhibited potent anti-inflammatory effects in LPS-stimulated cells (IC50 values: 0.85–1.58 µM for cytokines) and superior cell permeability compared to its non-ester analog.
- Key Difference : The ester moiety in MHPAP versus the amide in the target compound may affect metabolic stability and target engagement.
Imidazole Derivatives
Ethyl 2-(Substituted Phenyl)-1H-Imidazole-4-yl Acetates
- Structure : These imidazole-based compounds (e.g., chlorophenyl, bromophenyl substituents) lack the pyrrole-carboxamide core but share aromatic substituents.
- Their structural divergence from pyrrole-carboxamides implies distinct biological targets .
- Key Difference : The heterocyclic core (imidazole vs. pyrrole) significantly alters electronic properties and binding interactions.
Ethylamino Side Chain Analogs
TAS-103 (Indenoquinoline Derivative)
- Structure: TAS-103 contains a dimethylaminoethyl side chain attached to an indenoquinoline core, differing from the target compound’s pyrrole-carboxamide scaffold.
- Activity: As a dual topoisomerase inhibitor, TAS-103’s activity relies on its planar heterocyclic core and basic dimethylaminoethyl group. The target compound’s prop-2-enoylaminoethyl group, being a secondary amine, may exhibit reduced basicity but improved hydrogen-bonding capacity .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
